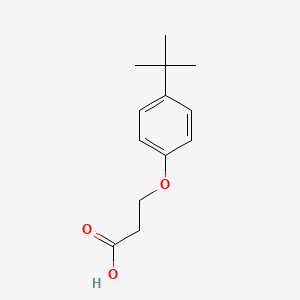

3-(4-tert-butylphenoxy)propanoic Acid

Übersicht

Beschreibung

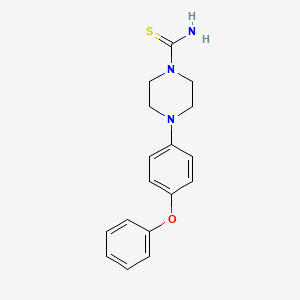

“3-(4-tert-butylphenoxy)propanoic Acid” is a chemical compound with the molecular formula C13H18O3 . It is a solid substance . The CAS number for this compound is 23067-72-3 .

Synthesis Analysis

The synthesis of an ester, which this compound is a type of, can be accomplished in several ways. In a laboratory setting, esterification often occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .

Molecular Structure Analysis

The molecular structure of “3-(4-tert-butylphenoxy)propanoic Acid” is represented by the formula C13H18O3 . The average mass of the molecule is 222.280 Da .

Physical And Chemical Properties Analysis

“3-(4-tert-butylphenoxy)propanoic Acid” is a solid substance . The molecular weight of the compound is 206.28 . The InChI key for the compound is BNJYANVQFVSYEK-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Food Contact Material Safety Evaluation The EFSA conducted a risk assessment on the additive 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, an ester with C13-C15 branched and linear alcohols, used in polyolefins for food contact materials. The panel concluded no safety concerns if its migration does not exceed 0.05 mg/kg food (Flavourings, 2011).

Antimicrobial Activity The antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, including those with a phenoxyl side chain similar to 3-(4-tert-butylphenoxy)propanoic acid, was evaluated against various bacteria and fungi. Compounds with hydrophobic substitutes on the phenoxyl side chain displayed potent activities against Gram-negative and Gram-positive bacteria (Zhang et al., 2011).

Polybenzoxazine Synthesis Phloretic acid, similar to 3-(4-tert-butylphenoxy)propanoic acid, was used as a renewable building block for polybenzoxazine synthesis. It offered an alternative to phenol for imparting specific properties to aliphatic –OH bearing molecules in materials science (Trejo-Machin et al., 2017).

Biomarker in Environmental Exposure 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid was identified as a potential urinary biomarker for exposure to certain synthetic phenolic antioxidants used in polymers. This discovery aids in understanding human exposure to these novel environmental contaminants (Liu & Mabury, 2021).

Antioxidant Synthesis and Behavior The synthesis and evaluation of antioxidants from 3,5-di-tert-butyl-4-hydroxybenzoic acid and 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid highlighted their potential in enhancing the thermal stability of polymers. These antioxidants were grafted onto polymer chains, demonstrating improved efficiency and stability (Manteghi et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, propionic acid, indicates that it is flammable and may be corrosive to metals. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle “3-(4-tert-butylphenoxy)propanoic Acid” with appropriate safety measures.

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)10-4-6-11(7-5-10)16-9-8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWXGILWCBBIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366682 | |

| Record name | 3-(4-tert-butylphenoxy)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-butylphenoxy)propanoic Acid | |

CAS RN |

23067-72-3 | |

| Record name | 3-(4-tert-butylphenoxy)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

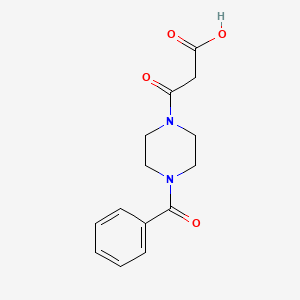

![3-[4-[2-(4-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363817.png)

![3-[4-[2-(2-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363818.png)

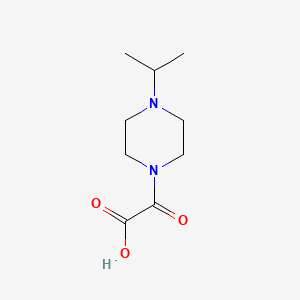

![4-[4-(2-methylpropyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B1363831.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363838.png)

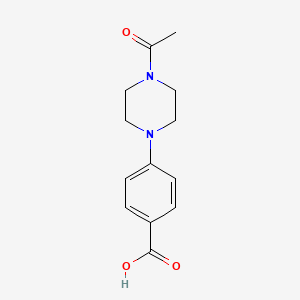

![3-[4-(3-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363840.png)

![3-oxo-3-[4-(4-propan-2-ylphenyl)piperazin-1-yl]propanoic Acid](/img/structure/B1363842.png)

![4-[4-(4-Propan-2-ylphenyl)piperazin-1-yl]sulfonylaniline](/img/structure/B1363848.png)

![Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate](/img/structure/B1363849.png)

![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)